N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
The compound N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide features a triazolo[4,3-b]pyridazine core substituted with a 2-chlorobenzyl-thioacetamide side chain and a 4-methylbenzamide group. The triazolo-pyridazine scaffold is shared with neuroprotective agents (e.g., triazolbenzo[d]thiazoles) , implying possible central nervous system (CNS) targeting.
Properties
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCZEBYULFHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.44 g/mol. The structure features multiple functional groups, including a triazole moiety and a pyridazine ring, which are known to contribute to various biological activities.
STING Activation
One of the primary mechanisms through which this compound exerts its biological effects is by activating the STING (Stimulator of Interferon Genes) pathway. Upon activation, STING triggers a cascade that leads to the production of type I interferons and other cytokines, enhancing the innate immune response. This mechanism is crucial in cancer immunotherapy and antiviral strategies.
Antitumor Activity
Research indicates that this compound may possess antitumor properties , particularly through its influence on signaling pathways involved in cell proliferation and apoptosis. Similar compounds have shown efficacy against various cancer cell lines by inhibiting key proteins involved in tumor growth .
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation; potential use in cancer therapy. |
| Immunomodulatory | Activates STING pathway; enhances immune response against tumors and infections. |
| Antiviral | May exhibit antiviral properties through immune modulation. |
| Anti-inflammatory | Potential to reduce inflammation via cytokine modulation. |
Case Studies and Research Findings
-
Cancer Cell Line Studies
- A study demonstrated that compounds similar to this compound showed significant cytotoxicity against several cancer cell lines including A549 (lung cancer) and PC-3 (prostate cancer), with IC50 values in the low micromolar range. These findings suggest strong potential for further development as anticancer agents .
-
Inflammation Models
- In vitro studies indicated that this compound could modulate inflammatory responses by affecting cytokine production in macrophages. The results showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its role in managing inflammatory diseases.
-
Antiviral Activity
- Preliminary research has pointed towards antiviral effects mediated by enhanced interferon signaling pathways. This indicates potential applications in treating viral infections alongside its antitumor properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity to ’s compound.
Key Observations:
The benzodioxol-methyl substituent in increases polarity, which could enhance aqueous solubility but reduce membrane permeability compared to the target’s 2-chlorobenzyl group.
Molecular Weight and Lipophilicity :
Computational Similarity Analysis
Per , structural similarity metrics (e.g., Tanimoto coefficient) would classify the target compound as moderately similar to and due to shared triazolo-pyridazine cores but divergent substituents . Such comparisons underpin virtual screening strategies, where minor structural changes significantly alter bioactivity.
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including cyclization to form the [1,2,4]triazolo[4,3-b]pyridazine core, thioether linkage formation, and amide coupling. Key challenges include:
- Low yield during cyclization : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours under reflux) to favor triazole ring formation .
- Purification of intermediates : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates with >95% purity .
- Side reactions during thioether formation : Employ inert atmospheres (N₂/Ar) and stoichiometric control of thiol reagents to minimize disulfide byproducts .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-chlorobenzyl protons at δ 4.5–4.7 ppm and aromatic protons in the pyridazine ring at δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) and isotopic patterns matching Cl and S atoms .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity .
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (pyridazine H), δ 4.6 ppm (-CH₂-S) | |
| HRMS | m/z 556.1234 ([M+H]⁺, calc. 556.1241) |
Q. What initial biological screening strategies are recommended for this compound?
Prioritize assays aligned with triazolopyridazine derivatives’ known activities:
- Kinase inhibition assays : Test against EGFR or Aurora kinases due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .
- Solubility optimization : Pre-treat compound with DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?
Discrepancies may arise from metabolic differences or off-target effects. Mitigate via:
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., kinases) .
- Metabolic stability testing : Incubate with liver microsomes to assess degradation rates (e.g., t₁/₂ < 30 min suggests rapid clearance) .
Q. What strategies optimize the compound’s selectivity for a target receptor over structurally similar off-targets?
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target vs. homologous receptors (e.g., EGFR vs. HER2) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replace 4-methylbenzamide with 4-cyanobenzamide) and compare IC₅₀ values .
- Proteome-wide profiling : Apply affinity pulldown combined with LC-MS/MS to identify off-target binding partners .
Q. How can reaction scalability issues in the final amide coupling step be addressed?
Scale-up challenges include exothermicity and poor mixing. Solutions:
- Flow chemistry : Implement continuous-flow reactors with precise temperature control (ΔT ±2°C) to maintain yield >85% .
- Alternative coupling reagents : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for improved solubility and reduced side products .
- In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma exposure (AUC), Cₘₐₓ, and tissue distribution in rodent models .
- Metabolite identification : Use LC-HRMS to detect inactive or toxic metabolites (e.g., oxidative dechlorination products) .
- Formulation adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to ensure inter-lab consistency .
- Data validation : Cross-verify biological activity with orthogonal assays (e.g., ATP depletion assays alongside MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
